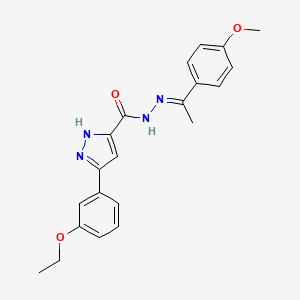
(1-Acetylamino-2,2,2-trichloro-ethyl)-phosphonic acid dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Acetylamino-2,2,2-trichloro-ethyl)-phosphonic acid dimethyl ester is a complex organic compound with a unique structure that includes an acetylamino group, a trichloroethyl group, and a phosphonic acid dimethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Acetylamino-2,2,2-trichloro-ethyl)-phosphonic acid dimethyl ester typically involves multiple steps. One common method includes the reaction of 1-acetylamino-2,2,2-trichloroethanol with phosphonic acid dimethyl ester under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Acetylamino-2,2,2-trichloro-ethyl)-phosphonic acid dimethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of different products.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often include specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a compound with additional oxygen-containing functional groups, while reduction may yield a compound with fewer oxygen atoms.
Applications De Recherche Scientifique
(1-Acetylamino-2,2,2-trichloro-ethyl)-phosphonic acid dimethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism by which (1-Acetylamino-2,2,2-trichloro-ethyl)-phosphonic acid dimethyl ester exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to the desired effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other phosphonic acid esters and trichloroethyl derivatives. Examples include:
- (1-Acetylamino-2,2,2-trichloro-ethyl)-phosphonic acid diethyl ester
- (1-Acetylamino-2,2,2-trichloro-ethyl)-phosphonic acid dipropyl ester
Uniqueness
What sets (1-Acetylamino-2,2,2-trichloro-ethyl)-phosphonic acid dimethyl ester apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it particularly valuable for certain applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
42343-97-5 |
|---|---|
Formule moléculaire |
C6H11Cl3NO4P |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
N-(2,2,2-trichloro-1-dimethoxyphosphorylethyl)acetamide |
InChI |
InChI=1S/C6H11Cl3NO4P/c1-4(11)10-5(6(7,8)9)15(12,13-2)14-3/h5H,1-3H3,(H,10,11) |
Clé InChI |
IJDXCQYFCRKZDM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(C(Cl)(Cl)Cl)P(=O)(OC)OC |
Solubilité |
>44.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11971761.png)


![N-(4-fluorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11971781.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11971811.png)

![Benzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11971817.png)
![9-Bromo-5-methyl-2-(2-naphthyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11971818.png)
![4-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B11971826.png)
![2-{4-[5-(4-Isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl]-1-piperazinyl}phenyl methyl ether](/img/structure/B11971830.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11971835.png)
![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971841.png)

